![molecular formula C7H4ClN3O B15071014 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15071014.png)
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde is an organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of a chlorine atom at the 2-position and an aldehyde group at the 6-position of the pyrrolopyrimidine ring. It is a white to pale yellow crystalline solid and is primarily used in the synthesis of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-aminopyridine with α-bromo ketones, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper chloride (CuCl) under inert gas atmospheres .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be efficient in producing pyrrolopyrimidine derivatives with high purity .
化学反应分析
Types of Reactions: 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid.
Reduction: 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-methanol.
Substitution: Various substituted pyrrolopyrimidine derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the development of bioactive compounds with potential therapeutic effects.
作用机制
The mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell proliferation and survival. Additionally, it can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 .
相似化合物的比较
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the aldehyde group at the 6-position.
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde: Contains a morpholine ring and a thieno group, making it structurally more complex.
Uniqueness: 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a versatile intermediate in the synthesis of various bioactive compounds .
属性
分子式 |
C7H4ClN3O |
|---|---|
分子量 |
181.58 g/mol |
IUPAC 名称 |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-7-9-2-6-5(11-7)1-4(3-12)10-6/h1-3,10H |
InChI 键 |
IFLSPECVWJXIEX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC2=CN=C(N=C21)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


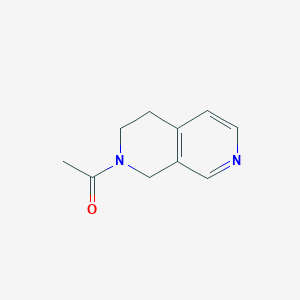
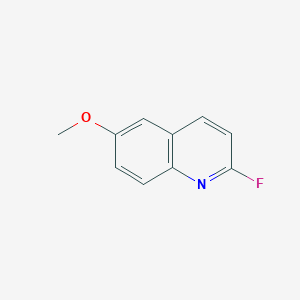
![[2-(4-Methoxyphenyl)ethyl]boronic acid](/img/structure/B15070966.png)
![(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15070972.png)

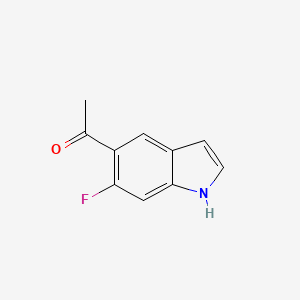
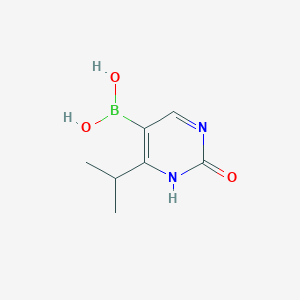
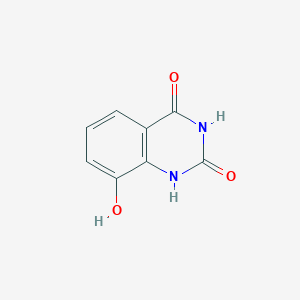
![6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B15071010.png)

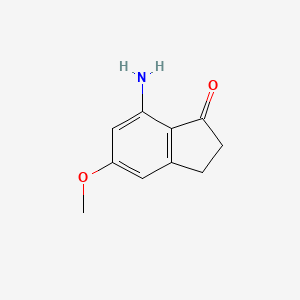

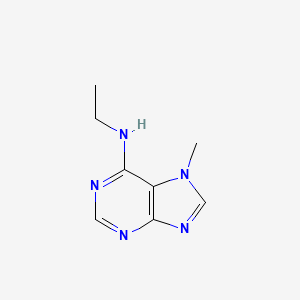
![3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene](/img/structure/B15071044.png)
